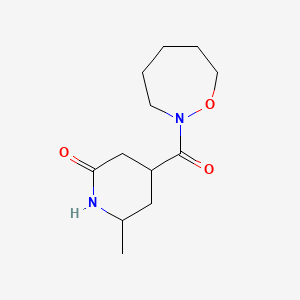![molecular formula C13H16N4O2 B6772411 (3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)-(oxazepan-2-yl)methanone](/img/structure/B6772411.png)
(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)-(oxazepan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)-(oxazepan-2-yl)methanone is a heterocyclic compound that combines the structural features of pyrazolo[3,4-b]pyridine and oxazepane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)-(oxazepan-2-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[3,4-b]pyridine core, which can be synthesized through cyclization reactions involving hydrazines and pyridine derivatives . The oxazepane ring is then introduced via nucleophilic substitution reactions, often using oxiranes or aziridines as starting materials .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to minimize by-products and ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)-(oxazepan-2-yl)methanone undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with potential unique properties and applications .
Scientific Research Applications
Chemistry
In chemistry, (3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)-(oxazepan-2-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in medicinal chemistry, particularly as a scaffold for the development of drugs targeting specific enzymes or receptors. Its ability to interact with biological macromolecules makes it a valuable candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may lead to the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)-(oxazepan-2-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share the pyrazolo[3,4-b]pyridine core but differ in their substituents and functional groups.
Oxazepane derivatives: Compounds with the oxazepane ring but different substituents or additional functional groups.
Uniqueness
(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)-(oxazepan-2-yl)methanone is unique due to its combined structural features, which confer distinct chemical and biological properties. Its dual heterocyclic nature allows for versatile interactions
Properties
IUPAC Name |
(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)-(oxazepan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-9-11-7-10(8-14-12(11)16-15-9)13(18)17-5-3-2-4-6-19-17/h7-8H,2-6H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYDMLGPIHNCSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=NC2=NN1)C(=O)N3CCCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(Oxazepan-2-yl)-1-oxopropan-2-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B6772328.png)

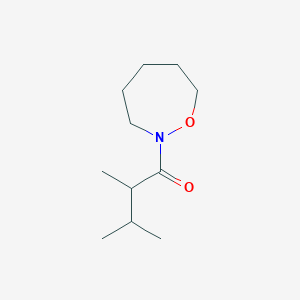
![[5-Methyl-1-(3-methylphenyl)triazol-4-yl]-(oxazepan-2-yl)methanone](/img/structure/B6772342.png)
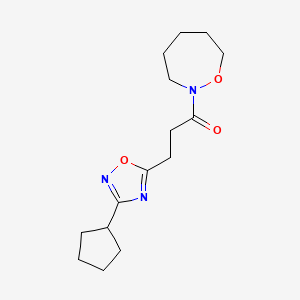
![6,6-dioxo-N-[2-(thiophen-2-ylsulfonylamino)ethyl]-6lambda6-thiaspiro[2.5]octane-2-carboxamide](/img/structure/B6772364.png)
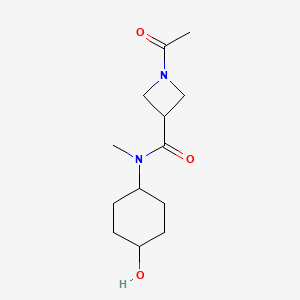
![5-Bromo-1-[2-(oxazepan-2-yl)-2-oxoethyl]pyrimidine-2,4-dione](/img/structure/B6772379.png)
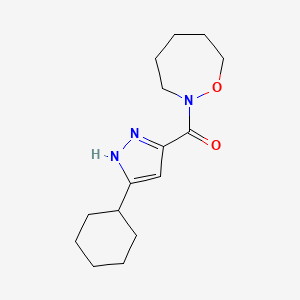
![N-[3-hydroxy-1-(oxazepan-2-yl)-1-oxobutan-2-yl]-4-methylbenzenesulfonamide](/img/structure/B6772395.png)
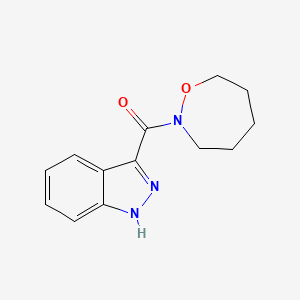
![N-[1-(oxazepan-2-yl)-1-oxopropan-2-yl]thiophene-2-sulfonamide](/img/structure/B6772403.png)
![[3-(2-chlorophenyl)-1H-pyrazol-5-yl]-(oxazepan-2-yl)methanone](/img/structure/B6772404.png)
